4-Piperidinobutyrophenone
Description
4-Piperidinobutyrophenone is a chemical compound characterized by a piperidine ring linked to a butyrophenone moiety. While the exact IUPAC name and structure may vary depending on substituents, a closely related compound is γ-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-p-fluorobutyrophenone (CAS: 52-86-8). This derivative features a 4-chlorophenyl and 4-hydroxy group on the piperidine ring, along with a p-fluorophenyl group in the butyrophenone segment. Its molecular formula is C₂₁H₂₃ClFNO₂, with a molecular weight of 375.90 g/mol and a melting point of 148–149.4°C .
The compound is historically significant in pharmacology; for example, it is a precursor to haloperidol, a potent antipsychotic drug. Its structural flexibility allows for modifications that influence receptor binding and metabolic stability .
Properties
CAS No. |
4476-25-9 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-phenyl-4-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C15H21NO/c17-15(14-8-3-1-4-9-14)10-7-13-16-11-5-2-6-12-16/h1,3-4,8-9H,2,5-7,10-13H2 |
InChI Key |
WLTFPYVGECWXFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(4-Fluorophenyl)-4-Hydroxy Piperidine Derivatives
These compounds (e.g., 4-(4-fluorophenyl)piperidine) lack the butyrophenone chain but share the piperidine core. They are often used as intermediates in synthesizing antipsychotics or analgesics.
4-Piperidone Derivatives
4-Piperidone (CAS: 13200-35-6) is a simpler analog with a ketone group on the piperidine ring. It has a molecular weight of 127.18 g/mol and is primarily used as a building block for pharmaceuticals. Unlike 4-piperidinobutyrophenone, it lacks the aromatic butyrophenone group, reducing its CNS activity .
Modifications on the Butyrophenone Moiety
4-(4-Nitrophenyl)but-3-en-2-one
This compound (CAS: N/A) replaces the piperidine ring with a nitro group on the phenyl ring. It is a conjugated enone system, making it reactive in Michael addition reactions. However, its lack of a heterocyclic amine limits its use in CNS-targeted drugs .
Haloperidol (R-1625)
Haloperidol, a derivative of this compound, introduces a hydroxyl group and chlorine substituent. These modifications enhance dopamine D2 receptor antagonism, making it 10–20× more potent than its parent compound in antipsychotic activity .
Physicochemical and Pharmacological Comparison
Table 1: Key Properties of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Primary Use |
|---|---|---|---|---|---|
| This compound* | C₂₁H₂₃ClFNO₂ | 375.90 | 148–149.4 | p-Cl, p-F, 4-hydroxypiperidine | Antipsychotic precursor |
| 4-Piperidone | C₇H₁₃NO | 127.18 | Not reported | Ketone on piperidine | Synthetic intermediate |
| Haloperidol | C₂₁H₂₃ClFNO₂ | 375.87 | 149–150 | p-Cl, p-F, hydroxyl | Antipsychotic drug |
| 4-(4-Fluorophenyl)piperidine | C₁₁H₁₄FN | 179.24 | Not reported | 4-fluorophenyl | Intermediate |
*Refers to γ-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-p-fluorobutyrophenone.
Pharmacokinetic Differences
- Lipophilicity: The fluorine and chlorine substituents in this compound derivatives increase logP values, enhancing CNS penetration compared to non-halogenated analogs .
- Metabolic Stability: Piperidine-ring hydroxylation (e.g., in haloperidol) slows hepatic metabolism, extending half-life to 18–54 hours versus <6 hours for non-hydroxylated analogs .
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